Sitravatinib

Catalog No.
S543264
CAS No.
1123837-84-2
M.F
C33H29F2N5O4S
M. Wt
629.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sitravatinib

CAS Number

1123837-84-2

Product Name

Sitravatinib

IUPAC Name

1-N'-[3-fluoro-4-[2-[5-[(2-methoxyethylamino)methyl]pyridin-2-yl]thieno[3,2-b]pyridin-7-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide

Molecular Formula

C33H29F2N5O4S

Molecular Weight

629.7 g/mol

InChI

InChI=1S/C33H29F2N5O4S/c1-43-15-14-36-18-20-2-8-25(38-19-20)29-17-26-30(45-29)28(10-13-37-26)44-27-9-7-23(16-24(27)35)40-32(42)33(11-12-33)31(41)39-22-5-3-21(34)4-6-22/h2-10,13,16-17,19,36H,11-12,14-15,18H2,1H3,(H,39,41)(H,40,42)

InChI Key

WLAVZAAODLTUSW-UHFFFAOYSA-N

SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Solubility

Soluble in DMSO, not in water

Synonyms

MGCD516; MGCD-516; MGCD 516; MG516; MG 516; MG-516; Sitravatinib; CAS#1123837-84-2.

Canonical SMILES

COCCNCC1=CN=C(C=C1)C2=CC3=NC=CC(=C3S2)OC4=C(C=C(C=C4)NC(=O)C5(CC5)C(=O)NC6=CC=C(C=C6)F)F

Description

The exact mass of the compound Sitravatinib is 629.1908 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sitravatinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) known to play a role in cancer progression. These RTKs include VEGFR2, PDGFRα/β, FGFR1-3, and c-Kit []. By inhibiting these signaling pathways, Sitravatinib disrupts processes essential for tumor growth and metastasis, making it a potential therapeutic agent for various cancers.

Anti-angiogenesis and Tumor Growth Inhibition

One of the primary mechanisms by which Sitravatinib may exert its anti-tumor effect is through its inhibition of vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 signaling is crucial for the formation of new blood vessels (angiogenesis), which tumors require for growth and survival. Sitravatinib disrupts this process by blocking VEGFR2 signaling, thereby starving tumors of their blood supply and hindering their growth [, ].

Disrupting Signaling Pathways in Different Cancers

The ability of Sitravatinib to target multiple RTKs makes it a potentially versatile agent for various cancers driven by these signaling pathways. Research is ongoing to investigate its efficacy in:

  • Gastrointestinal Stromal Tumors (GISTs): GISTs are a type of sarcoma that often harbor mutations in c-Kit, a target of Sitravatinib. Studies have shown promising results for Sitravatinib in treating GISTs that are resistant to standard therapies like imatinib [].
  • Other Solid Tumors: Clinical trials are exploring the use of Sitravatinib in combination with other therapies for various solid tumors, including lung cancer, colorectal cancer, and hepatocellular carcinoma.

Sitravatinib, also known as MGCD516, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It is under investigation for its potential in treating various cancers, particularly those driven by aberrant receptor tyrosine kinase signaling. The chemical formula for sitravatinib is C33H29F2N5O4SC_{33}H_{29}F_{2}N_{5}O_{4}S, with a molar mass of approximately 629.68 g/mol . This compound has shown promise in enhancing the efficacy of chemotherapy by inhibiting drug efflux mechanisms in resistant cancer cells .

  • Sitravatinib acts as a multi-targeted RTK inhibitor. RTKs are cell surface proteins involved in various cellular processes like growth, proliferation, and survival [].
  • By binding to the ATP binding pocket of these enzymes, Sitravatinib disrupts their signaling pathways, potentially leading to the inhibition of cancer cell growth and survival [].
  • Some of the RTKs targeted by Sitravatinib include:
    • TAM family receptors (TYRO3, AXL, Mer) []
    • Split family receptors (VEGFR2, KIT) []
    • RET receptor []
  • As Sitravatinib is still under investigation, comprehensive data on its safety profile in humans is limited [, ].
  • Preclinical studies and ongoing clinical trials are evaluating its safety and tolerability.
  • Based on early data, side effects associated with Sitravatinib may include diarrhea, fatigue, nausea, and rash [, ].
  • Due to its investigational status, information on specific hazards like flammability and reactivity is not available.

Sitravatinib functions primarily through the inhibition of receptor tyrosine kinases, which play critical roles in cellular signaling pathways that regulate growth, survival, and proliferation. The mechanism involves binding to the ATP-binding site of these kinases, thereby preventing their activation and downstream signaling. Notably, sitravatinib has been shown to inhibit ATPase activity in ABCG2 (ATP-binding cassette sub-family G member 2), a transporter involved in drug resistance .

Sitravatinib exhibits potent inhibitory activity against various receptor tyrosine kinases, including c-Met, platelet-derived growth factor receptor beta, insulin-like growth factor 1 receptor, and others involved in oncogenesis. In vitro studies have demonstrated that sitravatinib can inhibit the phosphorylation of these kinases at low nanomolar concentrations, leading to reduced cell proliferation and increased apoptosis in cancer cell lines .

The synthesis of sitravatinib involves several steps typical of small molecule drug development. While the exact synthetic route is proprietary, it generally includes:

  • Formation of key intermediates: Starting from simpler organic compounds to create the core structure.
  • Functionalization: Introducing specific functional groups that enhance biological activity and solubility.
  • Purification: Techniques such as crystallization or chromatography to isolate the final product.

This multi-step synthesis is crucial for achieving the desired purity and yield necessary for clinical applications .

Sitravatinib is primarily being explored for its applications in oncology. Current clinical trials are investigating its efficacy in various cancers, including:

  • Non-Small Cell Lung Cancer: Particularly in combination with nivolumab for patients resistant to other therapies.
  • Liposarcoma: Targeting specific genetic mutations associated with this aggressive cancer type.
  • Renal Cell Carcinoma: Evaluating its effectiveness when combined with immune checkpoint inhibitors .

Studies have shown that sitravatinib interacts with several biological targets beyond receptor tyrosine kinases. Notably, it affects the activity of ABCG2, enhancing the intracellular accumulation of chemotherapeutic agents by inhibiting their efflux . Molecular docking studies suggest that sitravatinib binds effectively to the drug-binding pocket of ABCG2, forming critical hydrogen bonds that stabilize its interaction with the transporter .

Sitravatinib shares structural and functional similarities with several other multi-kinase inhibitors. Here are some comparable compounds:

Compound NameTarget KinasesUnique Features
Cabozantinibc-Met, VEGFRFocused on metastatic medullary thyroid cancer
RegorafenibVEGFR, PDGFRUsed for colorectal cancer and gastrointestinal tumors
LenvatinibVEGFR, FGFRApproved for thyroid cancer and renal cell carcinoma
SorafenibBRAF, VEGFRPrimarily used in hepatocellular carcinoma

Uniqueness of Sitravatinib: Unlike many other inhibitors that target a limited number of kinases, sitravatinib's broad spectrum against multiple receptor tyrosine kinases makes it particularly versatile in treating various cancers driven by different signaling pathways .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

629.19083192 g/mol

Monoisotopic Mass

629.19083192 g/mol

Heavy Atom Count

45

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CWG62Q1VTB

Pharmacology

Sitravatinib is an orally bioavailable, receptor tyrosine kinase (RTK) inhibitor with potential antineoplastic activity. Upon administration, sitravatinib binds to and inhibits the activity of several RTKs including hepatocyte growth factor receptor (HGFR; c-Met; MET), tyrosine-protein kinase receptor UFO (AXL receptor tyrosine kinase; AXL), mast/stem cell growth factor receptor (SCFR; c-kit; KIT), the receptor tyrosine kinase MER, discoidin domain receptor 2 (DDR2), vascular endothelial growth factor receptor (VEGFR) types 1 (VEGFR-1; FLT1), 2 (VEGFR-2; KDR; Flk-1) and 3 (VEGFR-3), members of the platelet-derived growth factor receptor (PDGFR) family, RET (rearranged during transfection), tropomyosin-related kinases (TRK) and members of the ephrin (Eph) family of receptor tyrosine kinases. This may result in both the inhibition of signal transduction pathways mediated by these RTKs and the reduction of tumor cell proliferation in cancer cell types that overexpress these RTKs.

KEGG Target based Classification of Drugs

Protein kinases
Receptor tyrosine kinases (RTK)
PDGFR family
PDGFR [HSA:5156 5159] [KO:K04363 K05089]

Other CAS

1123837-84-2

Wikipedia

Sitravatinib

Dates

Modify: 2023-08-15
1: Patwardhan PP, Ivy KS, Musi E, de Stanchina E, Schwartz GK. Significant

Explore Compound Types